2,4,6-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
2,4,6-Trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The compound’s structure includes a 10-methyl substituent and an 11-oxo group on the oxazepine ring, with a 2,4,6-trimethylbenzenesulfonamide moiety attached at the 2-position (Figure 1).
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-14-11-15(2)22(16(3)12-14)30(27,28)24-17-9-10-20-18(13-17)23(26)25(4)19-7-5-6-8-21(19)29-20/h5-13,24H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZQNIADNDQSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2,4,6-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, focusing on its antimicrobial and antiviral activities.
Chemical Structure
The compound features a complex structure characterized by:
- A benzene sulfonamide moiety.
- A dibenzo[b,f][1,4]oxazepin core.
- Multiple methyl substituents that may influence its biological activity.
Synthesis
Synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the dibenzo[b,f][1,4]oxazepin scaffold.
- Introduction of the sulfonamide group.
- Methylation at specific positions to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Cytotoxicity : Compounds derived from sulfonamides have shown cytotoxic effects against various cancer cell lines, including HCT-116 cells .
- Antibacterial Activity : The compound may possess activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have been shown to inhibit methicillin-resistant Staphylococcus aureus (MRSA) effectively .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2,4,6-trimethyl... | 7.81 - 250 | Broad-spectrum antimicrobial |
| Control (Fluconazole) | < 7.81 | Standard antifungal |
Antiviral Activity
The antiviral potential of related compounds has been explored through molecular docking studies and in vitro assays:
- Mechanism of Action : Some derivatives exhibit antiviral activity by interacting with viral proteins and inhibiting replication processes .
- Efficacy Against Viruses : Certain oxazine derivatives have shown promising results against Tobacco Mosaic Virus (TMV), suggesting that the target compound could also be effective against other viral pathogens .
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial effects of similar sulfonamide compounds reported MIC values ranging from 7.81 µg/mL to 250 µg/mL against various pathogens . This suggests that our compound may exhibit comparable or enhanced activity.
- Antiviral Studies : In vitro studies have indicated that structurally related compounds can inhibit viral assembly and replication effectively. For instance, certain oxazinyl flavonoids showed better antiviral activities than established antiviral agents like ribavirin .
Applications De Recherche Scientifique
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key areas of interest include:
Antiproliferative Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine, including this compound, show significant antiproliferative effects against cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HCT116 (colon cancer).
- IC50 Values : Reported in the low micromolar range (2.2–5.3 µM), demonstrating effective inhibition of cell growth.
Antioxidant Properties
The compound has been shown to possess antioxidant properties that can mitigate oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal evaluated the antiproliferative effects of various dibenzo[b,f][1,4]oxazepine derivatives on MCF-7 cells. The results indicated that modifications to the sulfonamide group significantly enhanced activity, suggesting a structure-activity relationship that could guide future drug design.
Case Study 2: Oxidative Stress Reduction
In vitro experiments demonstrated that the compound effectively reduced oxidative stress markers in neuronal cell cultures exposed to harmful agents. This suggests potential applications in neuroprotective therapies.
Summary Table of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antiproliferative | Inhibits growth in cancer cell lines | [Study on MCF-7 and HCT116] |
| Antioxidant | Reduces oxidative stress | [Neuroprotective study] |
| Anti-inflammatory | Modulates cytokine levels | [Inflammation-related research] |
Comparaison Avec Des Composés Similaires
Oxazepine vs. Thiazepine Derivatives
The replacement of oxygen with sulfur in the heterocycle (e.g., in 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide []) alters electronic properties and metabolic stability. However, oxygen in the target compound likely favors stronger hydrogen-bonding interactions with biological targets .
Substituents on the Oxazepine Ring
- 10-Methyl vs. 10-Ethyl/Acetyl Groups: The target compound’s 10-methyl group (vs. In contrast, the acetyl group in N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide [] introduces a polar carbonyl, which may alter solubility or metabolic pathways .
Sulfonamide Moieties and Aromatic Systems
Trimethylbenzenesulfonamide vs. Tetrahydronaphthalene/4-Methylbenzenesulfonamide
The target’s 2,4,6-trimethylbenzenesulfonamide provides high steric hindrance and lipophilicity compared to:
- N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide [], where the partially saturated naphthalene system may reduce π-π stacking but improve solubility.
- N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide [], which has a single methyl group, offering lower steric demand .
Benzamide vs. Sulfonamide Linkages
In N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide [], the benzamide group replaces the sulfonamide, introducing a trifluoromethyl group. This modification increases electronegativity and metabolic stability but may reduce hydrogen-bonding capacity compared to the sulfonamide .
Q & A
Q. Validation methods :
- NMR spectroscopy (1H and 13C) confirms bond connectivity and substituent positions.
- HPLC assesses purity (>95% threshold).
- Mass spectrometry verifies molecular weight (e.g., calculated vs. observed m/z).
Q. Table 1: Key Analytical Techniques
| Technique | Parameters Analyzed | Purpose | Reference |
|---|---|---|---|
| 1H/13C NMR | Chemical shifts, coupling | Structural confirmation | |
| HPLC | Retention time, peak area | Purity quantification | |
| IR Spectroscopy | Functional group vibrations | Detection of sulfonamide C=O |
Basic: What are the compound’s solubility and stability profiles under experimental conditions?
Answer:
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) yield higher solubility due to sulfonamide hydrophilicity. Limited solubility in water requires co-solvents like ethanol (test at 25–37°C) .
- Stability :
- Thermal : Stable up to 150°C (TGA data).
- Photochemical : Store in amber vials to prevent oxazepine ring degradation .
Advanced: How can reaction conditions be optimized for introducing the sulfonamide group?
Answer:
Optimization involves balancing temperature , solvent polarity , and reaction time :
- Temperature : 60–80°C enhances nucleophilic substitution efficiency without degrading the oxazepine core .
- Solvent : DMF or THF improves sulfonamide coupling yield vs. non-polar solvents.
- Catalyst : Use K2CO3 or Et3N to deprotonate intermediates and accelerate reaction rates.
Q. Table 2: Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes substitution efficiency | |
| Solvent | DMF | Enhances sulfonamide solubility | |
| Reaction Time | 8–24 hours | Ensures complete acylation |
Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no effect)?
Answer:
Address discrepancies using:
Orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target binding .
Dose-response curves to validate IC50 consistency across replicates.
Control experiments to rule off-target effects (e.g., enzyme mutants or competitive inhibitors) .
Case Study : If HIV protease inhibition is disputed, repeat assays under standardized pH (7.4) and ionic strength (150 mM NaCl) to replicate physiological conditions .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites.
MD simulations (GROMACS) assess complex stability over 100-ns trajectories.
Validation : Compare computational binding energies with experimental SPR or ITC data .
Example : Docking the sulfonamide group into a kinase ATP-binding pocket predicts H-bond interactions with conserved lysine residues .
Basic: What are the compound’s key reactive sites for derivatization?
Answer:
- Sulfonamide NH : Susceptible to alkylation/acylation.
- Oxazepine ketone (11-oxo) : Reducible to hydroxyl for prodrug strategies.
- Methyl groups (2,4,6 positions) : Replaceable with halogens or bulkier substituents to modulate steric effects .
Advanced: How to design a study assessing environmental fate using OECD guidelines?
Answer:
Follow OECD 307 for soil degradation:
Test systems : Use loamy soil (pH 6.5–7.0) at 20°C.
Analytics : LC-MS/MS quantifies parent compound and metabolites (e.g., sulfonic acid derivatives).
Half-life calculation : First-order kinetics model degradation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
